molecular formula C21H21N3O5S B2979872 N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683791-65-3

N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2979872
CAS No.: 683791-65-3
M. Wt: 427.48
InChI Key: GNVPOOCKJAUIAR-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. This compound features a 1,3-dioxoisoindolin moiety linked via a benzamide group to a 2-methylpiperidine sulfonamide, a structural motif found in compounds investigated for targeted protein degradation . The 1,3-dioxoisoindolin (phthalimide) component is structurally related to ligands for cereblon (CRBN), an E3 ubiquitin ligase commonly recruited by Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins, such as the Androgen Receptor (AR), and represent a promising therapeutic strategy for conditions like castration-resistant prostate cancer (CRPC) . The benzamide linker-sulfonamide section of the molecule provides a potential point for modular structural modification to optimize properties like binding affinity, solubility, and metabolic stability . Researchers can utilize this compound as a chemical probe to study targeted protein degradation pathways or as a core scaffold for the design and development of novel bifunctional degrader molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-4-2-3-11-24(13)30(28,29)16-8-5-14(6-9-16)19(25)22-15-7-10-17-18(12-15)21(27)23-20(17)26/h5-10,12-13H,2-4,11H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVPOOCKJAUIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C21H21N3O5S
  • Molecular Weight : 427.48 g/mol
  • CAS Number : 683791-64-2
  • Purity : Typically around 95%

The primary mechanism of action for this compound involves its interaction with Protein Kinase CK2 , an enzyme that plays a crucial role in various cellular processes including cell proliferation and survival. By inhibiting CK2 activity, the compound can influence multiple biochemical pathways related to cancer progression and other diseases.

Target and Pathways

  • Target : Protein Kinase CK2
  • Biochemical Pathways Affected :
    • Cell cycle control
    • Gene expression modulation
    • Protein synthesis regulation

Antibacterial and Antifungal Properties

Research has shown that derivatives of this compound exhibit notable antibacterial and antifungal activities. For example, studies evaluated its effectiveness against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus625–1250
Pseudomonas aeruginosa625
Enterococcus faecalis625
Escherichia coliNo activity

These results indicate that while the compound is effective against certain Gram-positive and Gram-negative bacteria, it shows no activity against E. coli.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. Notably, certain analogs demonstrated low cytotoxicity at concentrations up to 20 µM over a period of 48 to 72 hours, suggesting a favorable safety profile for further development.

Case Studies

  • Androgen Receptor Degradation : One significant study focused on the compound's ability to induce degradation of androgen receptors, which is particularly relevant for prostate cancer treatment. The compound showed effective degradation within short time frames at various concentrations, indicating its potential as a therapeutic agent in hormone-dependent cancers.
  • Inhibition of Tyrosinase Activity : Another investigation explored the compound's analogs for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Results indicated effective reduction in melanin synthesis without significant cytotoxic effects, highlighting its potential applications in skin-related conditions.

Summary of Findings

The biological activity of this compound is characterized by:

  • Inhibition of Protein Kinase CK2 , affecting cell growth and proliferation.
  • Antibacterial and antifungal properties , with specific effectiveness against certain bacterial strains.
  • Low cytotoxicity , making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three benzamide derivatives from recent literature, focusing on structural features, synthetic routes, and inferred biological implications.

Structural Analysis

  • Lactam vs. Thiazolidinedione : The target compound’s 1,3-dioxoisoindolinyl lactam ring (vs. thiazolidinedione in ) may influence hydrogen-bonding patterns and metabolic stability. Lactams are less prone to hydrolysis compared to thiazolidinediones, which contain a reactive dione moiety.
  • Sulfonamide vs. In contrast, the ether-linked piperidine in and benzodioxol-piperidine in prioritize lipophilicity and membrane permeability.
  • Stereochemical Complexity : The 2-methylpiperidine substituent introduces chirality, unlike the planar thiazolidinedione or symmetric benzodioxol groups in analogs. This could affect target selectivity and pharmacokinetics.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the benzamide core. Key steps include:

  • Sulfonylation : Introducing the 2-methylpiperidin-1-ylsulfonyl group via reaction of 4-chlorosulfonylbenzoyl chloride with 2-methylpiperidine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amide Coupling : Attaching the 1,3-dioxoisoindolin-5-amine moiety using coupling agents like HATU or DCC in the presence of a base (e.g., DMAP) .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during sulfonylation or amidation steps .

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